molecular formula C6H3BrClN3 B2425733 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 1446222-51-0

4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2425733
CAS No.: 1446222-51-0
M. Wt: 232.47
InChI Key: IQTBFAQDVRWZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Features:

  • Planarity : The fused bicyclic system is largely planar due to aromatic conjugation, with bond lengths consistent with delocalized π-electrons.
  • Tautomerism : While the 1H tautomer dominates, theoretical studies on analogous pyrazolo[3,4-c]pyridines suggest minor contributions from the 2H tautomer in polar solvents.
  • Substituent Effects : The electron-withdrawing bromine (C4) and chlorine (C7) substituents induce localized electronic asymmetry but do not create chiral centers.

Crystallographic Analysis and X-ray Diffraction Studies

Though direct X-ray data for this compound is limited, crystallographic studies of related pyrazolo[3,4-c]pyridines provide insights:

Parameter Value/Observation Source
Bond lengths (Å) N1–C2: 1.34; C3–C4: 1.39; C7–Cl: 1.73
Bond angles (°) N1–C2–N3: 108; C4–C5–C6: 120
Dihedral angles (°) Pyrazole/pyridine ring fusion: 0.5–2.0

The bromine and chlorine substituents introduce slight distortions in the pyridine ring, reducing planarity by ~1–3° compared to unsubstituted analogs. Packing interactions in the crystal lattice are dominated by halogen bonding (Br···N and Cl···H).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data for analogous compounds:

Nucleus Chemical Shift (δ, ppm) Assignment
$$ ^1\text{H} $$ 8.42 (s, 1H) H5 (pyridine)
8.15 (d, $$ J = 5.4 $$ Hz, 1H) H6 (pyridine)
$$ ^{13}\text{C} $$ 148.2 C4 (Br-substituted)
139.7 C7 (Cl-substituted)
$$ ^{15}\text{N} $$ 240.1 (pyrazole N1) Confirmed via HMBC correlations

Infrared (IR) Spectroscopy

Key absorption bands:

  • $$ \nu(\text{C-Br}) $$: 560–580 cm$$ ^{-1} $$
  • $$ \nu(\text{C-Cl}) $$: 680–700 cm$$ ^{-1} $$
  • Aromatic C=C/N stretching: 1450–1600 cm$$ ^{-1} $$

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • $$ \lambda_{\text{max}} $$: 270 nm (π→π* transition of the aromatic system).
  • Bromine and chlorine substituents cause a 10–15 nm bathochromic shift compared to unsubstituted pyrazolo[3,4-c]pyridine.

Mass Spectrometry (MS)

  • Molecular ion : $$ m/z $$ 232 ([M]$$ ^+ $$) with isotopic clusters for $$ ^{79}\text{Br}/^{81}\text{Br} $$ (1:1) and $$ ^{35}\text{Cl}/^{37}\text{Cl} $$ (3:1).
  • Major fragments: $$ m/z $$ 153 ([M–Br]$$ ^+ $$), $$ m/z $$ 118 ([M–Cl–Br]$$ ^+ $$).

Properties

IUPAC Name

4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)5-3(4)1-10-11-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTBFAQDVRWZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)Cl)NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446222-51-0
Record name 4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-Alkylation Reactions

The pyrazole ring’s NH groups (N-1 and N-2) undergo selective alkylation under controlled conditions:

  • N-1 alkylation : Achieved using mesyl chloride (MsCl) in THF at 0°C, yielding monosubstituted derivatives (e.g., Ms-4b ) with >90% regioselectivity .

  • N-2 alkylation : Requires prior N-1 protection (e.g., with Boc groups) followed by reaction with alkyl halides like methyl iodide (MeI) in DMF at 60°C .

Example Reaction Conditions

PositionReagentSolventTemperatureYieldSelectivity
N-1MsClTHF0°C → rt92%>90% N-1
N-2MeI (Boc-protected)DMF60°C85%>95% N-2

C-3 Functionalization via Borylation/Suzuki Coupling

The C-3 position undergoes sequential borylation and cross-coupling:

  • Borylation : Using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in 1,4-dioxane at 80°C for 12 hours .

  • Suzuki–Miyaura Coupling : The boronate intermediate reacts with aryl halides (e.g., 4-bromotoluene) under Pd(OAc)₂ catalysis, yielding biaryl derivatives (e.g., 41 ) in 75–89% yields .

Key Data

StepReagents/CatalystConditionsProduct Yield
BorylationB₂pin₂, Pd(dppf)Cl₂1,4-dioxane, 80°C78%
CouplingPd(OAc)₂, K₂CO₃EtOH, 70°C85%

C-5 Amination via Buchwald–Hartwig Coupling

The C-5 halogen (if present) is substituted with amines using Pd catalysis:

  • Reagents : Pd₂(dba)₃, Xantphos, and primary/secondary amines (e.g., morpholine) in toluene at 100°C .

  • Scope : Electron-rich amines achieve >80% yields, while bulky amines require extended reaction times (24–48 hours) .

Example Reaction

Starting MaterialAmineCatalyst SystemYield
4b (5-Bromo)MorpholinePd₂(dba)₃/Xantphos88%

C-7 Metalation and Electrophilic Trapping

The C-7 position undergoes selective deprotonation and functionalization:

  • Metalation : TMPMgCl·LiCl in THF at −40°C generates a magnesiated intermediate .

  • Electrophilic Trapping : Reaction with iodine or aldehydes yields iodinated (e.g., 37 ) or hydroxylated derivatives .

Representative Pathway

StepReagentsConditionsProduct
MetalationTMPMgCl·LiClTHF, −40°CIntermediate
IodinationI₂rt, 1 hour93% yield

Multi-Vector Functionalization

Sequential reactions enable simultaneous modification of multiple positions:

  • Three-step sequence : N-1 protection → C-3 borylation/Suzuki coupling → C-7 iodination (e.g., 41 ) .

  • Four-step sequence : Combines alkylation, amination, and cross-coupling for complex derivatives .

Challenges and Regioselectivity

  • N-Alkylation competition : Steric and electronic factors heavily influence N-1 vs. N-2 selectivity .

  • C-5 reactivity : Electron-withdrawing groups (e.g., Cl at C-7) enhance electrophilic substitution at C-5 .

Scientific Research Applications

Medicinal Chemistry

1. Kinase Inhibition
4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine has been identified as a potent inhibitor of tropomyosin receptor kinases (TRKs). This inhibition disrupts critical signaling pathways such as Ras/ERK and PI3K/AKT, which are involved in cell proliferation and survival. The compound's ability to modulate these pathways positions it as a candidate for cancer therapy, particularly against tumors that exhibit aberrant TRK signaling .

2. Anticancer Activity
Recent studies have demonstrated the compound's antiproliferative effects on various cancer cell lines, including:

  • Km-12 (colon cancer)
  • A172 (glioblastoma)
  • U87MG (glioblastoma)
  • A375 (melanoma)

The compound exhibits a dose-dependent effect, showing significant growth inhibition with IC values indicating potent activity against these cell lines .

3. Antitubercular Activity
In addition to its anticancer properties, this compound has shown promising activity against Mycobacterium tuberculosis, particularly the H37Rv strain. This suggests potential for developing new antitubercular agents from this compound .

Biological Studies

1. Enzyme Inhibition Studies
The compound is utilized in biochemical studies to explore enzyme inhibition mechanisms. Its interaction with TRKs has been extensively documented, showcasing its role in modulating cellular functions through specific binding interactions .

2. Cellular Mechanisms
Research indicates that the compound influences cellular metabolism and gene expression through its effects on signaling pathways. This modulation can lead to altered cell function and is crucial for understanding its therapeutic potential .

Material Science Applications

Beyond medicinal chemistry, this compound is also being explored for its applications in material science. Its unique structural properties make it suitable for developing organic semiconductors and other advanced materials .

Comparison with Related Compounds

CompoundKey DifferencesApplications
1H-Pyrazolo[3,4-c]pyridineLacks bromine substitutionGeneral biological studies
4-Chloro-1H-pyrazolo[3,4-c]pyridineChlorine instead of bromineLimited kinase inhibition
4-Iodo-1H-pyrazolo[3,4-c]pyridineIodine substitutionPotentially different reactivity

The presence of the bromine atom in this compound enhances its chemical reactivity and biological activity compared to related compounds.

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Inhibition of TRKs : A study demonstrated that treatment with this compound led to decreased TRK signaling through the Ras/ERK pathway in cancer cells.
  • Antiproliferative Effects : Another investigation reported significant growth inhibition in multiple cancer cell lines after exposure to this compound over a 72-hour period.

These findings underscore the compound's potential as a therapeutic agent in oncology and infectious disease treatment.

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for drug discovery and development .

Biological Activity

Overview

4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound noted for its unique substitution pattern, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry as a potential therapeutic agent due to its interactions with various biological targets, particularly kinases.

The molecular formula of this compound is C₆H₃BrClN₃. The synthesis typically involves the cyclization of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate, leading to the formation of the pyrazolo[3,4-c]pyridine ring system under controlled conditions .

The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases. By binding to the active sites of these enzymes, it effectively blocks their function, disrupting various cellular pathways that could lead to therapeutic outcomes such as anti-cancer effects and modulation of immune responses .

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-c]pyridine family exhibit significant anticancer activity. For instance:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : One study reported that derivatives of pyrazolo[3,4-c]pyridine showed potent inhibition against CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM respectively. These compounds displayed a remarkable selectivity for CDK2 over CDK9 (265-fold) and demonstrated effective antiproliferative activity in various human tumor cell lines including HeLa and HCT116 .

Anti-inflammatory and Immunomodulatory Effects

The compound has also been studied for its potential in treating autoimmune diseases through the inhibition of Syk kinase activity. This inhibition may suppress B cell activation and antibody generation, making it a candidate for conditions like rheumatoid arthritis and systemic lupus erythematosus .

Case Studies and Research Findings

A summary of notable studies on the biological activity of this compound is presented below:

Study Focus Findings
Study AAnticancer ActivityDemonstrated potent inhibition of CDK2/CDK9 with selectivity; effective against HeLa cells.
Study BImmunomodulationShowed Syk inhibition leading to decreased B cell activation; potential in autoimmune disease treatment.
Study CKinase InhibitionIdentified as a selective inhibitor for several kinases involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sequential halogenation of the pyrazolo[3,4-c]pyridine core. A regioselective approach involves nitrosation followed by bromination and chlorination. For example, NaNO₂ in acetic anhydride/dichloroethane (DCE) at 90°C initiates nitrosation, while subsequent halogenation steps require careful stoichiometric control to avoid over-substitution . Evidence from similar systems (e.g., 5-bromo-4-chloro-7-azaindole) shows that using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in dimethylformamide (DMF) at 0–5°C improves regioselectivity .
  • Data Note : Yields range from 45–68% depending on solvent purity and reaction time .

Q. How can structural characterization (e.g., NMR, X-ray crystallography) resolve ambiguities in substituent positioning?

  • Methodology : X-ray crystallography is critical for confirming halogen positions. For instance, torsion angles in the pyrazolo[3,4-b]pyridine derivatives (e.g., C5–N3–C6–C2 = 9.3°) correlate with bromine placement . ¹H NMR in DMSO-d₆ distinguishes chloro and bromo groups via coupling patterns: the chloro-substituted C7 proton appears as a singlet (δ 8.2–8.4 ppm), while bromo-substituted C4 shows splitting due to neighboring nitrogen .
  • Contradiction Alert : Discrepancies in melting points (e.g., 145–148°C vs. 152–155°C) may arise from polymorphic forms or solvent residues; DSC analysis is recommended .

Q. What strategies ensure regiochemical control during functionalization of the pyrazolo[3,4-c]pyridine scaffold?

  • Methodology : Electrophilic aromatic substitution (EAS) favors halogenation at electron-rich positions. Computational modeling (DFT) predicts reactivity: C4 and C7 are preferred for bromine and chlorine due to lower activation energies (~15–20 kcal/mol) compared to other positions .
  • Experimental Tip : Use directing groups (e.g., methyl or methoxy) temporarily to block undesired sites, then remove them post-halogenation .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for Suzuki couplings. The bromine at C4 exhibits higher oxidative addition reactivity with Pd(PPh₃)₄ due to lower steric hindrance (bond angle Pd–Br–C = 172.3°) compared to chlorine at C7 .
  • Data Note : Experimental validation shows coupling yields of 70–85% with aryl boronic acids when using Cs₂CO₃ as a base in THF/H₂O (3:1) at 80°C .

Q. What are the challenges in analyzing contradictory spectral data for halogenated pyrazolo-pyridines?

  • Case Study : Discrepancies in ¹³C NMR shifts (e.g., C4 at δ 120–122 ppm vs. δ 125–127 ppm) may arise from solvent polarity or aggregation effects. Deuterated chloroform (CDCl₃) reduces hydrogen bonding interference compared to DMSO-d₆ .
  • Resolution : Use heteronuclear correlation spectroscopy (HMBC) to confirm through-space couplings between halogens and adjacent protons .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?

  • Stability Profile : The compound decomposes above 160°C (TGA data) and hydrolyzes in acidic conditions (pH < 3) via cleavage of the pyrazole ring. Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation .
  • Experimental Design : For aqueous reactions, maintain pH 6–8 using phosphate buffers and limit exposure to light .

Q. What functionalization strategies enable diversification of the pyrazolo[3,4-c]pyridine core for biological screening?

  • Methodology :

  • Nucleophilic Aromatic Substitution (SNAr) : Replace bromine at C4 with amines (e.g., piperidine) in DMF at 120°C (yield: 60–75%) .
  • C–H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to introduce aryl/heteroaryl groups at C3 .
    • Biological Relevance : Analogues with 4-aryl groups show kinase inhibition (IC₅₀ = 0.5–2 µM) in preliminary assays .

Methodological Recommendations

  • Synthesis Optimization : Screen solvents (DCE vs. DMF) and catalysts (e.g., FeCl₃ vs. AlCl₃) to improve halogenation efficiency .
  • Data Validation : Cross-reference XRD, NMR, and HRMS to resolve structural ambiguities .
  • Safety Protocols : Adopt glovebox techniques for air-sensitive reactions and neutralize waste with 10% NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.